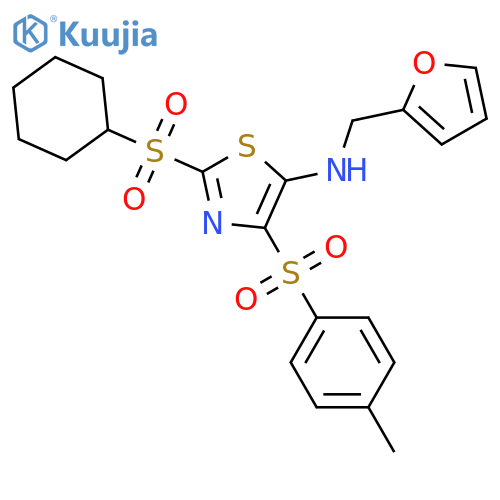Cas no 878124-09-5 (2-(cyclohexanesulfonyl)-N-(furan-2-yl)methyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine)
2-(シクロヘキサンスルホニル)-N-(フラン-2-イル)メチル-4-(4-メチルベンゼンスルホニル)-1,3-チアゾール-5-アミンは、複雑なスルホニル基を有するチアゾール誘導体です。この化合物は、有機合成中間体としての高い反応性と選択性を示し、特に医薬品開発や機能性材料の分野で有用です。分子内に複数のスルホニル基を有することで、電子求引性や立体効果を調整可能であり、標的分子設計に適しています。フラン環とチアゾール核の組み合わせにより、π共役系を形成し、光電気化学的特性も期待できます。また、結晶性が良好なため、構造解析や純度管理が容易という特長があります。

878124-09-5 structure
商品名:2-(cyclohexanesulfonyl)-N-(furan-2-yl)methyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine
CAS番号:878124-09-5
MF:C21H24N2O5S3
メガワット:480.620661735535
CID:5422354
2-(cyclohexanesulfonyl)-N-(furan-2-yl)methyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 2-cyclohexylsulfonyl-N-(furan-2-ylmethyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine
- 2-(cyclohexanesulfonyl)-N-(furan-2-yl)methyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine
-
- インチ: 1S/C21H24N2O5S3/c1-15-9-11-18(12-10-15)30(24,25)20-19(22-14-16-6-5-13-28-16)29-21(23-20)31(26,27)17-7-3-2-4-8-17/h5-6,9-13,17,22H,2-4,7-8,14H2,1H3
- InChIKey: KLAHBXDDRNRLIJ-UHFFFAOYSA-N
- ほほえんだ: S1C(NCC2=CC=CO2)=C(S(C2=CC=C(C)C=C2)(=O)=O)N=C1S(C1CCCCC1)(=O)=O
2-(cyclohexanesulfonyl)-N-(furan-2-yl)methyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3307-0001-2μmol |
2-(cyclohexanesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine |
878124-09-5 | 90%+ | 2μmol |
$57.0 | 2023-07-27 | |
| Life Chemicals | F3307-0001-1mg |
2-(cyclohexanesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine |
878124-09-5 | 90%+ | 1mg |
$54.0 | 2023-07-27 | |
| Life Chemicals | F3307-0001-5μmol |
2-(cyclohexanesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine |
878124-09-5 | 90%+ | 5μmol |
$63.0 | 2023-07-27 | |
| Life Chemicals | F3307-0001-10μmol |
2-(cyclohexanesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine |
878124-09-5 | 90%+ | 10μmol |
$69.0 | 2023-07-27 | |
| Life Chemicals | F3307-0001-2mg |
2-(cyclohexanesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine |
878124-09-5 | 90%+ | 2mg |
$59.0 | 2023-07-27 | |
| Life Chemicals | F3307-0001-15mg |
2-(cyclohexanesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine |
878124-09-5 | 90%+ | 15mg |
$89.0 | 2023-07-27 | |
| Life Chemicals | F3307-0001-3mg |
2-(cyclohexanesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine |
878124-09-5 | 90%+ | 3mg |
$63.0 | 2023-07-27 | |
| Life Chemicals | F3307-0001-4mg |
2-(cyclohexanesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine |
878124-09-5 | 90%+ | 4mg |
$66.0 | 2023-07-27 | |
| Life Chemicals | F3307-0001-10mg |
2-(cyclohexanesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine |
878124-09-5 | 90%+ | 10mg |
$79.0 | 2023-07-27 | |
| Life Chemicals | F3307-0001-25mg |
2-(cyclohexanesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine |
878124-09-5 | 90%+ | 25mg |
$109.0 | 2023-07-27 |
2-(cyclohexanesulfonyl)-N-(furan-2-yl)methyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine 関連文献
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
878124-09-5 (2-(cyclohexanesulfonyl)-N-(furan-2-yl)methyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine) 関連製品
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
